molecular formula C12H23NO3 B2729380 Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate CAS No. 2490420-76-1

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate

Cat. No.: B2729380
CAS No.: 2490420-76-1
M. Wt: 229.32
InChI Key: STPPREIXYBFQMR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a hydroxy-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base. One common method includes the following steps:

    Starting Materials: Azetidine, tert-butyl chloroformate, and a base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity.

    Procedure: The azetidine is first deprotonated by the base, followed by the addition of tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxy group to a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxy-substituted alkyl chain.

    Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group, offering different reactivity and applications.

Uniqueness

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in the synthesis of specialized compounds and in applications where precise structural features are required.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPPREIXYBFQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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